An In-depth Technical Guide to 5-((2-Hydroxyethyl)amino)-2-methylphenol (CAS 55302-96-0)
An In-depth Technical Guide to 5-((2-Hydroxyethyl)amino)-2-methylphenol (CAS 55302-96-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-((2-Hydroxyethyl)amino)-2-methylphenol, with the CAS registry number 55302-96-0, is an aromatic amine derivative of methylphenol. Primarily utilized as a coupler molecule in permanent oxidative hair dye formulations, its synthesis and toxicological profile have been evaluated in the context of cosmetic safety.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and a summary of available toxicological data. While its primary application is in the cosmetics industry, this document aims to provide a consolidated resource for researchers and professionals who may be interested in its chemical properties and potential for other applications.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 5-((2-Hydroxyethyl)amino)-2-methylphenol is presented in Table 1. This compound is a solid at room temperature, appearing as a white to pale yellow or light brown powder.[3][4][5] It exhibits solubility in water and is also soluble in methanol and chloroform (slightly).[6]
Table 1: Chemical and Physical Properties of 5-((2-Hydroxyethyl)amino)-2-methylphenol
| Property | Value | Reference(s) |
| CAS Number | 55302-96-0 | [2][3][4][7][8] |
| Molecular Formula | C9H13NO2 | [2][6][7] |
| Molecular Weight | 167.21 g/mol | [7][8] |
| IUPAC Name | 5-((2-Hydroxyethyl)amino)-2-methylphenol | [2] |
| Synonyms | 2-Methyl-5-hydroxyethylaminophenol, 5-[(2-Hydroxyethyl)amino]-o-cresol | [2] |
| Appearance | White to pale yellow, light brown crystalline powder | [3][4][5] |
| Melting Point | 90-92 °C | [4] |
| Boiling Point | 366.0 ± 32.0 °C (Predicted) | [4] |
| Water Solubility | 37 g/L at 20 °C | [6] |
| Purity | ≥95% to >98% (Commercially available) |
Experimental Protocols
Detailed experimental procedures for the synthesis and purification of 5-((2-Hydroxyethyl)amino)-2-methylphenol have been described. The primary route of synthesis involves the condensation reaction of 5-amino-2-methylphenol with ethylene carbonate.
Synthesis of 5-((2-Hydroxyethyl)amino)-2-methylphenol
A general method for the synthesis involves the reaction of 5-amino-2-methylphenol with ethylene carbonate in a high-boiling point solvent, catalyzed by an acid. The following protocol is adapted from patent literature, which describes several variations.
Materials:
-
5-amino-2-methylphenol
-
Ethylene carbonate
-
Diethylene glycol dimethyl ether (solvent)
-
Acid catalyst (e.g., methanesulfonic acid, acetic acid, formic acid, trifluoroacetic acid)
-
Methanol-water solution (for recrystallization)
Procedure:
-
In a 250 mL four-necked flask equipped with a thermometer and a stirrer, add 5-amino-2-methylphenol (0.10 mol, 12.3 g), ethylene carbonate (0.12 mol, 10.6 g), an acid catalyst (e.g., 0.30 g of methanesulfonic acid), and 80 mL of diethylene glycol dimethyl ether.
-
Stir the mixture and heat to 150 °C.
-
Maintain the reaction at this temperature for 12 hours.
-
After the reaction is complete, distill the reaction mixture under reduced pressure to recover the solvent.
-
Cool the residue to obtain the crude product.
Purification by Recrystallization
The crude 5-((2-Hydroxyethyl)amino)-2-methylphenol can be purified by recrystallization to yield a product with high purity (e.g., >99%).
Procedure:
-
Dissolve the crude product in a methanol-water mixed solvent (e.g., 100 mL).
-
Heat the solution to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Isolate the purified crystals by filtration.
-
Wash the crystals with a small amount of cold methanol-water solvent.
-
Dry the purified product under vacuum.
The following diagram illustrates the general workflow for the synthesis and purification of 5-((2-Hydroxyethyl)amino)-2-methylphenol.
Biological Activity and Toxicology
Currently, there is a lack of published data on the specific biological activity or mechanism of action of 5-((2-Hydroxyethyl)amino)-2-methylphenol outside of its use in cosmetics. The available information is primarily focused on its toxicological profile for human health and safety assessment as a hair dye ingredient.
Toxicological Summary
A human health tier II assessment has been conducted, and the key findings are summarized in Table 2.[1]
Table 2: Summary of Toxicological Data for 5-((2-Hydroxyethyl)amino)-2-methylphenol
| Endpoint | Result | Species | Method/Guideline | Reference(s) |
| Acute Oral Toxicity | LD50 > 2000 mg/kg bw | Rat (female) | OECD TG 420 | [1] |
| Skin Irritation | Not irritating | Rabbit | OECD TG 404 | [1] |
| Eye Irritation | Irritant (undiluted) | Rabbit | OECD TG 405 | [1] |
| Skin Sensitization | Not a sensitizer | [1] | ||
| Genotoxicity | Non-mutagenic | Mouse (in vivo) | Micronucleus test | [1] |
| Repeated Dose Toxicity (90-day oral) | NOAEL = 220 mg/kg bw/day | Rat | OECD TG 408 | [1] |
| Developmental Toxicity | No signs of developmental toxicity observed | [1] |
The compound has low acute oral toxicity.[1] It is not a skin irritant or a skin sensitizer, but it is considered an eye irritant in its undiluted form.[1] Genotoxicity studies (in vivo micronucleus test) were negative.[1] In a 90-day repeated-dose oral toxicity study in rats, a No Observed Adverse Effect Level (NOAEL) of 220 mg/kg bw/day was established.[1] There were no signs of developmental toxicity observed.[1]
The following diagram illustrates the logical flow of the toxicological assessment for this compound.
Applications
The primary and well-documented application of 5-((2-Hydroxyethyl)amino)-2-methylphenol is as a coupler in permanent (oxidative) hair dye formulations.[1][2] In this context, it reacts with a primary intermediate (developer), typically in the presence of an oxidizing agent like hydrogen peroxide, to form larger colorant molecules within the hair shaft.[2]
Conclusion
5-((2-Hydroxyethyl)amino)-2-methylphenol is a well-characterized compound with established synthesis protocols and a defined toxicological profile, primarily in the context of its use in the cosmetics industry. For researchers and drug development professionals, the provided data on its chemical properties and synthesis may be valuable for exploring this molecule as a scaffold or intermediate for new chemical entities. However, the current lack of data on its specific biological activities beyond toxicological endpoints presents a significant knowledge gap. Further investigation into its potential pharmacological or biological effects would be necessary to ascertain its utility in a therapeutic context.
References
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. cosmeticsinfo.org [cosmeticsinfo.org]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. 5-(2-Hydroxyethylamino)-2-methylphenol | C9H13NO2 | CID 134396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. chemscene.com [chemscene.com]
- 7. RTECS NUMBER-SL5078600-Chemical Toxicity Database [drugfuture.com]
- 8. 2-methyl-5-hydroxyethylaminophenol, 55302-96-0 [thegoodscentscompany.com]
